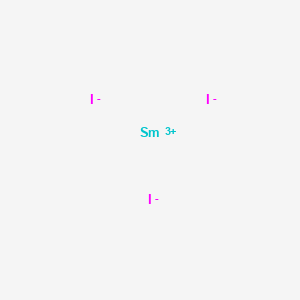

Samarium(3+);triiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a yellow powder that is unstable in air and decomposes in water through hydrolysis . Samarium(III) iodide is commercially available and has been widely used in various organic reactions, such as elimination, conjugate addition, carbonyl reduction, intramolecular cyclization, and nucleophilic substitution reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Samarium(III) iodide is typically prepared by the direct reaction of metallic samarium with iodine. The reaction is as follows :

2 Sm (s) + 3 I₂ (s) → 2 SmI₃ (s)

This reaction is carried out under an inert atmosphere to prevent the oxidation of samarium and the decomposition of the product.

Industrial Production Methods

In industrial settings, the preparation of samarium(III) iodide follows the same synthetic route but on a larger scale. The reaction is conducted in specialized reactors that maintain an inert atmosphere and control the temperature to ensure the complete reaction of samarium with iodine.

Análisis De Reacciones Químicas

Types of Reactions

Samarium(III) iodide undergoes various types of reactions, including:

Reduction Reactions: Samarium(III) iodide can act as a reducing agent in organic synthesis.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where it facilitates the replacement of a leaving group with a nucleophile.

Elimination Reactions: Samarium(III) iodide can promote elimination reactions, leading to the formation of alkenes from alkyl halides.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving samarium(III) iodide include alcohols, alkenes, and various substituted organic compounds .

Aplicaciones Científicas De Investigación

Samarium(III) iodide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in organic synthesis for various transformations, including reductions, substitutions, and eliminations.

Catalysis: Samarium(III) iodide acts as a catalyst in several organic reactions, improving yields and reaction rates.

Material Science: It is used in the preparation of luminescent materials and complexes for optoelectronic devices.

Biomedical Applications: Samarium(III) iodide complexes have been studied for their potential use in biomedical imaging and as therapeutic agents.

Mecanismo De Acción

The mechanism by which samarium(III) iodide exerts its effects involves the transfer of electrons from the samarium ion to the substrate. This electron transfer facilitates the reduction of the substrate or the formation of reactive intermediates that undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparación Con Compuestos Similares

Similar Compounds

Samarium(II) iodide (SmI₂):

Europium(III) iodide (EuI₃): Similar to samarium(III) iodide, it is used in organic synthesis and material science for its luminescent properties.

Terbium(III) iodide (TbI₃): Another lanthanide iodide used in luminescent materials and as a catalyst in organic reactions.

Uniqueness

Samarium(III) iodide is unique due to its versatility in promoting a wide range of organic reactions, including reductions, substitutions, and eliminations . Its ability to act as both a reagent and a catalyst makes it a valuable compound in synthetic chemistry and material science .

Actividad Biológica

Samarium(III) iodide (SmI₃) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and biochemistry. This article explores the synthesis, properties, and biological implications of SmI₃ based on diverse scientific literature.

Synthesis and Properties

Samarium(III) iodide is synthesized through the reaction of metallic samarium with iodine:

The compound appears as a yellow powder that is sensitive to air and water, leading to hydrolysis upon exposure . Its stability and reactivity make it a useful catalyst in organic reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of SmI₃ and its complexes. For instance, a study investigated the cytotoxic effects of samarium complexes on various cancer cell lines, including K-562 (chronic myeloid leukemia) cells. The results indicated that while SmI₃ exhibited a weak antiproliferative effect on its own, its complexes demonstrated significant cytotoxicity against tumor cells .

Case Study: Interaction with DNA and BSA

A notable study examined the interactions of a samarium complex containing a 2,2′-bipyridine ligand with fish-salmon DNA (FS-DNA) and bovine serum albumin (BSA). The binding constants were determined to be Kb=105M−1 for FS-DNA and Kb=5.89×105M−1 for BSA, indicating a strong affinity of the Sm complex for both biomolecules . The study utilized fluorescence spectroscopy and molecular docking to elucidate these interactions, suggesting that hydrophobic forces primarily drive the binding process.

Table: Summary of Biological Activities

| Activity | Observation |

|---|---|

| Cytotoxicity | Weak effect on K-562 cells; stronger in complexes |

| DNA Binding | Kb=105M−1 for FS-DNA |

| BSA Binding | Kb=5.89×105M−1 |

| Antimicrobial Activity | Exhibited antifungal and antibacterial properties |

The mechanism by which SmI₃ exerts its biological effects appears to involve several pathways:

- DNA Interaction : The binding of Sm complexes to DNA can interfere with replication and transcription processes, potentially leading to apoptosis in cancer cells.

- Protein Binding : Interaction with serum proteins like BSA can alter the distribution and bioavailability of the compound within biological systems.

- Reactive Oxygen Species (ROS) : Some studies suggest that lanthanide compounds may induce oxidative stress in cells, contributing to their cytotoxic effects .

Propiedades

Número CAS |

13813-25-7 |

|---|---|

Fórmula molecular |

I3Sm |

Peso molecular |

531.1 g/mol |

Nombre IUPAC |

triiodosamarium |

InChI |

InChI=1S/3HI.Sm/h3*1H;/q;;;+3/p-3 |

Clave InChI |

XQKBFQXWZCFNFF-UHFFFAOYSA-K |

SMILES |

[I-].[I-].[I-].[Sm+3] |

SMILES canónico |

I[Sm](I)I |

Key on ui other cas no. |

13813-25-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.